2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole
Description
2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole is a complex organic compound that belongs to the class of phenanthroimidazoles. This compound is characterized by the presence of bromine and iodine atoms attached to a phenanthroimidazole core. Phenanthroimidazoles are known for their diverse applications in various fields, including materials science, medicinal chemistry, and organic electronics.
Properties
IUPAC Name |
2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11BrI2N2/c22-12-3-1-11(2-4-12)21-25-19-17-9-13(23)5-7-15(17)16-8-6-14(24)10-18(16)20(19)26-21/h1-10H,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNAUNQKVPTYSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C4C=C(C=CC4=C5C=CC(=CC5=C3N2)I)I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11BrI2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate amido-nitriles in the presence of nickel catalysts, followed by halogenation reactions to introduce the bromine and iodine atoms . The reaction conditions often require careful control of temperature, solvent, and reaction time to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include the use of continuous flow reactors, optimization of reaction conditions for scalability, and implementation of purification techniques such as recrystallization and chromatography to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the phenanthroimidazole core.
Coupling Reactions: It can be involved in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases or acids for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules with extended conjugation.
Scientific Research Applications
2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and other biomolecules. The phenanthroimidazole core can engage in π-π stacking interactions, which are crucial for its function in organic electronics and potential biological activities .
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenyl)-1H-phenanthro[9,10-d]imidazole: Lacks the iodine atoms, resulting in different chemical reactivity and applications.
5,10-diiodo-1H-phenanthro[9,10-d]imidazole:
2-phenyl-1H-phenanthro[9,10-d]imidazole: Lacks both bromine and iodine atoms, making it less versatile in certain applications.
Uniqueness
The presence of both bromine and iodine atoms in 2-(4-bromophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole imparts unique electronic and steric properties, making it particularly valuable for applications requiring specific halogen interactions. Its ability to undergo diverse chemical transformations further enhances its utility in various research and industrial contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
